Cas no 262433-01-2 (4-Bromo-2-methoxy-n-boc-aniline)

4-Bromo-2-methoxy-N-Boc-aniline is a protected aniline derivative featuring a bromo substituent at the 4-position and a methoxy group at the 2-position of the aromatic ring, with the amine functionality safeguarded by a tert-butoxycarbonyl (Boc) group. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The Boc group enhances stability and facilitates selective deprotection under mild acidic conditions, while the bromo moiety offers a reactive site for cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. Its well-defined reactivity and protective group strategy make it valuable for constructing complex aromatic frameworks with controlled functionalization.
4-Bromo-2-methoxy-n-boc-aniline structure
262433-01-2 structure
Product name:4-Bromo-2-methoxy-n-boc-aniline
CAS No:262433-01-2
MF:C12H16BrNO3
MW:302.164342880249
MDL:MFCD03426369
CID:247485
PubChem ID:2757037

4-Bromo-2-methoxy-n-boc-aniline Chemical and Physical Properties

Names and Identifiers

    • Carbamic acid,(4-bromo-2-methoxyphenyl)-, 1,1-dimethylethyl ester (9CI)
    • 4-BROMO-2-METHOXY-N-BOC-ANILINE
    • N-t-Boc-4-bromo-2-methoxyaniline
    • tert-butyl 4-bromo-2-methoxyphenylcarbamate
    • 262433-01-2
    • SCHEMBL2074231
    • Carbamic acid, (4-bromo-2-methoxyphenyl)-, 1,1-dimethylethyl ester (9CI)
    • A13475
    • (4-bromo-2-methoxy-phenyl)-carbamic acid tert-butyl ester
    • LFWHJZGNFWTUIO-UHFFFAOYSA-N
    • EN300-211729
    • DTXSID50373711
    • tert-butyl N-(4-bromo-2-methoxyphenyl)carbamate
    • MFCD03426369
    • AS-37133
    • CS-0068116
    • AKOS024388204
    • tert-butyl-N-(4-bromo-2-methoxyphenyl)carbamate
    • tert-butyl (4-bromo-2-methoxyphenyl)carbamate
    • 1-(Boc-amino)-4-bromo-2-methoxybenzene
    • DB-130649
    • 4-Bromo-2-methoxy-n-boc-aniline
    • MDL: MFCD03426369
    • Inchi: InChI=1S/C12H16BrNO3/c1-12(2,3)17-11(15)14-9-6-5-8(13)7-10(9)16-4/h5-7H,1-4H3,(H,14,15)
    • InChI Key: LFWHJZGNFWTUIO-UHFFFAOYSA-N
    • SMILES: CC(C)(OC(NC1=C(OC)C=C(Br)C=C1)=O)C

Computed Properties

  • Exact Mass: 301.03100
  • Monoisotopic Mass: 301.03136g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 265
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 47.6Ų
  • XLogP3: 3.4

Experimental Properties

  • Color/Form: Yellow to Brown Liquid
  • PSA: 47.56000
  • LogP: 3.87770

4-Bromo-2-methoxy-n-boc-aniline Security Information

4-Bromo-2-methoxy-n-boc-aniline Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

4-Bromo-2-methoxy-n-boc-aniline Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-211729-0.1g
tert-butyl N-(4-bromo-2-methoxyphenyl)carbamate
262433-01-2
0.1g
$364.0 2023-09-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1138756-250mg
Tert-butyl (4-bromo-2-methoxyphenyl)carbamate
262433-01-2 98%
250mg
¥75 2023-04-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1138756-10g
Tert-butyl (4-bromo-2-methoxyphenyl)carbamate
262433-01-2 98%
10g
¥1167 2023-04-14
Enamine
EN300-211729-0.05g
tert-butyl N-(4-bromo-2-methoxyphenyl)carbamate
262433-01-2
0.05g
$348.0 2023-09-16
Enamine
EN300-211729-0.25g
tert-butyl N-(4-bromo-2-methoxyphenyl)carbamate
262433-01-2
0.25g
$381.0 2023-09-16
Enamine
EN300-211729-2.5g
tert-butyl N-(4-bromo-2-methoxyphenyl)carbamate
262433-01-2
2.5g
$810.0 2023-09-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1138756-5g
Tert-butyl (4-bromo-2-methoxyphenyl)carbamate
262433-01-2 98%
5g
¥595 2023-04-14
Enamine
EN300-211729-0.5g
tert-butyl N-(4-bromo-2-methoxyphenyl)carbamate
262433-01-2
0.5g
$397.0 2023-09-16
TRC
B415898-100mg
4-Bromo-2-methoxy-n-boc-aniline
262433-01-2
100mg
$ 65.00 2022-06-07
Fluorochem
011584-100g
4-Bromo-2-methoxy-N-Boc-aniline
262433-01-2 98%
100g
£315.00 2022-03-01

4-Bromo-2-methoxy-n-boc-aniline Production Method

Additional information on 4-Bromo-2-methoxy-n-boc-aniline

Recent Advances in the Application of 4-Bromo-2-methoxy-N-Boc-aniline (CAS: 262433-01-2) in Chemical Biology and Pharmaceutical Research

The compound 4-Bromo-2-methoxy-N-Boc-aniline (CAS: 262433-01-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This intermediate is widely utilized in the synthesis of complex molecules, particularly in the development of novel therapeutic agents. Its unique structural features, including the bromo and methoxy substituents, along with the Boc-protected amine, make it a versatile building block for medicinal chemistry applications. Recent studies have explored its potential in drug discovery, highlighting its role in the synthesis of kinase inhibitors, antiviral agents, and other bioactive compounds.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the utility of 4-Bromo-2-methoxy-N-Boc-aniline as a key intermediate in the synthesis of potent EGFR inhibitors. The study reported that the bromo substituent facilitated efficient cross-coupling reactions, enabling the rapid diversification of the molecular scaffold. Additionally, the Boc-protecting group was found to enhance the stability of the intermediate during multi-step synthetic routes, thereby improving overall yields. These findings underscore the compound's importance in the development of targeted cancer therapies.

Another notable application of 4-Bromo-2-methoxy-N-Boc-aniline was reported in a recent Bioorganic & Medicinal Chemistry Letters article, where it served as a precursor for the synthesis of novel antiviral compounds. The researchers utilized the compound's reactive bromo group to introduce various heterocyclic moieties, resulting in molecules with enhanced binding affinity to viral proteases. The study highlighted the compound's potential in addressing emerging viral infections, particularly those resistant to existing treatments.

Beyond its applications in drug discovery, 4-Bromo-2-methoxy-N-Boc-aniline has also been investigated for its role in chemical biology. A 2024 study in Chemical Communications detailed its use in the development of fluorescent probes for cellular imaging. The methoxy group was found to influence the photophysical properties of the resulting probes, enabling selective detection of intracellular targets. This research opens new avenues for studying biological processes at the molecular level, with potential implications for diagnostics and therapeutic monitoring.

In conclusion, 4-Bromo-2-methoxy-N-Boc-aniline (CAS: 262433-01-2) continues to be a valuable tool in chemical biology and pharmaceutical research. Its versatility as a synthetic intermediate, combined with its favorable physicochemical properties, makes it indispensable for the development of novel therapeutic agents and research tools. Future studies are expected to further explore its applications, particularly in the context of personalized medicine and targeted drug delivery systems.

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Amadis Chemical Company Limited
(CAS:262433-01-2)4-Bromo-2-methoxy-n-boc-aniline
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